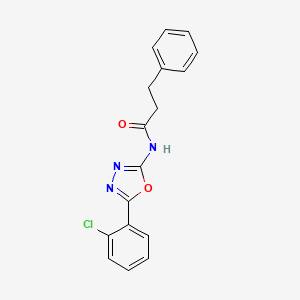

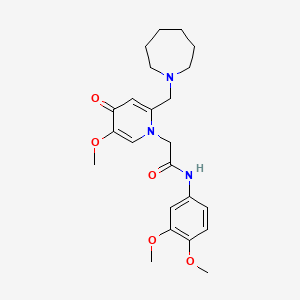

N-(2-乙基苯基)-2-苯基-2-(1H-吡咯-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, are nitrogen-containing heterocycles that have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . This reaction, known as the Paal-Knorr Pyrrole Synthesis, can be conducted under neutral or weakly acidic conditions .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The structure can be optimized using methods such as the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve cyclization, ring annulation, cycloaddition, and direct C-H arylation .科学研究应用

化学合成与药物开发对 N-(2-乙基苯基)-2-苯基-2-(1H-吡咯-1-基)乙酰胺结构相关的化合物进行的研究,重点关注它们的合成及其作为候选药物的潜力。例如,使用固定化脂肪酶将 2-氨基苯酚化学选择性地乙酰化为 N-(2-羟基苯基)乙酰胺,突出了此类结构在合成抗疟疾药物中的重要性 (Magadum & Yadav, 2018)。另一项研究探讨了 N-甲基-N-[2-(1-吡咯烷基)乙基]乙酰胺的结构/活性关系,显示出此类化合物作为卡帕阿片剂激动剂的潜力,表明它们在疼痛管理和阿片类药物研究中的重要性 (Barlow 等人,1991)。

生物活性与药理学对双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物(包括 N-(5-{2-[2-(5-氨基-[1,3,4]噻二唑-2-基)-乙基硫代]-乙基}-[1,3,4]噻二唑-2-基)-2-苯基-乙酰胺)作为谷氨酰胺酶抑制剂的研究强调了类似化合物在癌症研究中的作用,显示了结构修饰如何影响药物功效和溶解度 (Shukla 等人,2012)。

配位化学与抗氧化活性使用吡唑-乙酰胺衍生物(如 N‑(2‑氨基苯基)‑2‑(5‑甲基‑1H‑吡唑‑3‑基)乙酰胺)合成和表征配位配合物,揭示了受氢键影响的自组装过程及其抗氧化活性。这突出了具有相似结构化合物的化学多功能性和潜在生物应用 (Chkirate 等人,2019)。

抗癌活性合成 N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺,并通过针对 VEGFr 受体的分子对接分析评估其作为抗癌剂,证明了类似乙酰胺衍生物在癌症治疗中的治疗潜力。这项研究为开发新的抗癌药物奠定了基础 (Sharma 等人,2018)。

作用机制

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Similar compounds have been found to inhibit α-glucosidase, an enzyme that delays glucose absorption, thereby reducing the occurrence of postprandial hyperglycemia .

Biochemical Pathways

Similar compounds have been found to inhibit the α-glucosidase enzyme, which plays a key role in carbohydrate metabolism .

Result of Action

Similar compounds have shown moderate to excellent in vitro α-glucosidase inhibitory activity .

未来方向

属性

IUPAC Name |

N-(2-ethylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-16-10-6-7-13-18(16)21-20(23)19(22-14-8-9-15-22)17-11-4-3-5-12-17/h3-15,19H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCVOHBPTQFEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)

![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2772156.png)

![N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2772161.png)

![N-(5-fluoro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2772164.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2772168.png)